molecular formula C10H11FO B8202676 2-Cyclopropyl-1-fluoro-4-methoxybenzene

2-Cyclopropyl-1-fluoro-4-methoxybenzene

Cat. No.: B8202676
M. Wt: 166.19 g/mol
InChI Key: RRLIYJKAHWBUMP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-fluoro-4-methoxybenzene is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to the third carbon of the benzene ring and a fluorine atom attached to the fourth carbon, with a methoxy group (-OCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-fluoro-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide, 4-fluoroanisole, and appropriate catalysts.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: The compound can be reduced to form cyclopropyl-4-fluorophenol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Scientific Research Applications

2-Cyclopropyl-1-fluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroanisole: Lacks the cyclopropyl group, making it less sterically hindered.

    3-Cyclopropylphenol: Lacks the fluorine atom, affecting its electronic properties.

    4-Methoxycyclopropylbenzene: Lacks the fluorine atom, influencing its reactivity.

Uniqueness

2-Cyclopropyl-1-fluoro-4-methoxybenzene is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-cyclopropyl-1-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLIYJKAHWBUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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